Product packaging for Orientin 2''-O-p-trans-coumarate(Cat. No.:)

Orientin 2''-O-p-trans-coumarate

Cat. No.: B12441560
M. Wt: 594.5 g/mol
InChI Key: XIKYOEXOYRWIOU-UHFFFAOYSA-N
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Description

Contextualization within Flavonoid Chemistry and Natural Product Research

Orientin (B1677486) 2''-O-p-trans-coumarate belongs to the flavonoid class of secondary metabolites. medchemexpress.commedchemexpress.com Flavonoids are a diverse group of plant chemicals known for their wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties. medchemexpress.commedchemexpress.eunih.govnih.gov This particular compound is categorized as a flavone (B191248) C-glycoside, a specific subclass of flavonoids. nih.govnih.gov Unlike the more common O-glycosides, C-glycosides are characterized by a sugar moiety attached directly to the flavonoid's carbon skeleton, which often enhances their stability. nih.gov The structure of Orientin 2''-O-p-trans-coumarate is further distinguished by the acylation of the sugar with a p-trans-coumaroyl group. This acylation significantly influences the compound's chemical properties and biological activities.

Historical Perspective on its Discovery and Initial Characterization

The initial isolation and characterization of this compound were significant milestones in natural product research. It was identified as one of several flavonoids extracted from the seeds of Trigonella foenum-graecum, commonly known as fenugreek. medchemexpress.comtargetmol.comglpbio.comtargetmol.comebi.ac.uk The elucidation of its structure was accomplished using sophisticated spectroscopic methods. ebi.ac.uk In a 2010 study, researchers reported the isolation of ten flavonoids from the ethyl acetate-soluble fraction of an ethanolic extract of fenugreek seeds, with this compound being one of the newly identified compounds. ebi.ac.uk This discovery expanded the known phytochemical profile of fenugreek and provided a new molecule for further investigation. The compound has also been tentatively identified in turmeric extracts using advanced analytical techniques like UPLC-Q-TOF-MS. researchgate.net

Significance of Acylated C-Glycosylflavones in Phytochemistry and Biological Studies

Acylated C-glycosylflavones, such as this compound, represent a structurally diverse and biologically significant group of natural products. The addition of an acyl group, like the p-trans-coumaroyl group in this case, can enhance the lipophilicity of the parent C-glycosylflavone, potentially improving its bioavailability and interaction with biological membranes. This chemical modification can also modulate the compound's biological activities. Research has shown that these compounds possess a range of effects, including potent antioxidant activity. medchemexpress.commedchemexpress.commedchemexpress.eutargetmol.comglpbio.com For instance, this compound has been observed to exhibit strong antioxidant properties and to promote cell proliferation. targetmol.comtargetmol.com The study of these compounds is crucial for understanding plant defense mechanisms and for the discovery of new bioactive molecules with potential applications in various fields.

PropertyValue
Molecular Formula C30H26O13
Molecular Weight 594.52 g/mol
CAS Number 1229437-75-5
Natural Sources Trigonella foenum-graecum (Fenugreek) medchemexpress.comtargetmol.comglpbio.comtargetmol.comebi.ac.uk, Trollius chinensis naturewillbio.com, Turmeric (tentative) researchgate.net
Chemical Class Flavonoid, Acylated C-Glycosylflavone
Known Biological Activities Potent antioxidant medchemexpress.commedchemexpress.commedchemexpress.eutargetmol.comglpbio.com, Promotes cell proliferation targetmol.comtargetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O13 B12441560 Orientin 2''-O-p-trans-coumarate

Properties

Molecular Formula

C30H26O13

Molecular Weight

594.5 g/mol

IUPAC Name

[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2

InChI Key

XIKYOEXOYRWIOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O

Origin of Product

United States

Occurrence and Ecological Distribution in Research

Identification of Natural Sources and Plant Families

Orientin (B1677486) 2''-O-p-trans-coumarate is a naturally occurring flavonoid, specifically an acylated flavone (B191248) C-glycoside. Its presence has been identified in a select number of plant species across different families. Research has primarily focused on its isolation and characterization from the following sources:

Trigonella foenum-graecum, commonly known as fenugreek, is a well-documented source of Orientin 2''-O-p-trans-coumarate. This compound is one of several flavonoids isolated from the seeds of this plant, which belongs to the Fabaceae family. Its identification in fenugreek has been confirmed through various spectroscopic methods in phytochemical studies. Fenugreek seeds are recognized for their rich and complex flavonoid profile, which includes both O- and C-glycosides, as well as their acylated derivatives.

While the genus Paulownia is known for its production of C-geranylated flavonoids, specific research on the phytochemical composition of Paulownia catalpifolia has been conducted. Studies on various Paulownia species have revealed a rich diversity of flavonoids, including flavones, flavonols, and their glycosides. Although direct isolation of this compound from P. catalpifolia is not extensively detailed in readily available literature, the known presence of a wide array of flavonoids in the genus suggests it as a potential, though less confirmed, source. The family Paulowniaceae is noted for its production of various phenolic compounds.

Beyond the aforementioned species, the distribution of this compound is not widely documented, suggesting a relatively restricted occurrence in the plant kingdom. The structural complexity of acylated flavonoid glycosides often means their distribution is specific to certain genera or families. Further phytochemical screening of related species within the Fabaceae, Paulowniaceae, and Acanthaceae families may reveal additional sources of this compound.

Table 1: Documented Natural Sources of this compound

Plant Species Family Plant Part
Trigonella foenum-graecum Fabaceae Seeds
Paulownia catalpifolia Paulowniaceae Not specified

Chemotaxonomic Significance and Variability of Distribution

The presence of specific flavonoids, including acylated glycosides like this compound, can serve as a chemotaxonomic marker. The distribution of these compounds is often not random but follows phylogenetic relationships, providing chemical evidence for the classification of plants.

The occurrence of this compound in distinct and unrelated plant families such as Fabaceae, Paulowniaceae, and Acanthaceae is of chemotaxonomic interest. While the flavonoid backbone, orientin, is more widespread, the specific acylation with p-trans-coumaric acid at the 2''-position of the glucose moiety suggests a highly specific enzymatic process. The independent evolution of the biosynthetic pathways for such a specific compound in different plant lineages would be a notable instance of convergent evolution in secondary metabolism. Alternatively, it may indicate a deeper, yet undiscovered, phylogenetic link or a broader distribution than is currently known.

Variability in the distribution of this compound can also be observed at lower taxonomic levels. Within a single species, the concentration and even the presence of this compound can vary between different plant organs (seeds, leaves, stems) and among different cultivars or geographic populations. This variability is influenced by genetic factors that control the expression of the enzymes involved in its biosynthesis.

Environmental and Cultivation Factors Influencing Accumulation

The biosynthesis and accumulation of secondary metabolites, including flavonoids like this compound, are significantly influenced by a plant's interaction with its environment. Both abiotic and biotic factors can modulate the metabolic pathways leading to the production of these compounds.

Environmental Factors:

Light: Light intensity and quality are critical factors. Increased exposure to UV radiation, for instance, is a known trigger for the upregulation of flavonoid biosynthesis in many plants, as these compounds can act as UV protectants. For Strobilanthes cusia, studies have shown that light intensity can affect the accumulation of its medicinal components, with optimal growth and component accumulation often found under partial shade conditions ecoagri.ac.cn.

Drought Stress: Water deficit is another environmental stressor that can lead to an increase in the production of flavonoids. In Trigonella foenum-graecum, drought stress has been shown to impact the content of total phenolic and flavonoid compounds nih.gov. These compounds can act as antioxidants, helping the plant to mitigate oxidative damage caused by stress.

Temperature: Temperature fluctuations can also influence enzymatic activities within the flavonoid biosynthesis pathway, thereby affecting the final concentration of specific compounds.

Cultivation Factors:

Fertilization: The nutrient status of the soil plays a role in the allocation of resources to primary and secondary metabolism. Fertilization practices can impact the production of secondary metabolites in plants. For instance, in Paulownia plantations, long-term fertilization has been shown to affect soil microbial communities and nutrient availability, which can indirectly influence the plant's chemical composition researchgate.net.

Agricultural Practices: Other cultivation techniques, such as planting density and harvesting time, can also affect the accumulation of secondary metabolites. The optimization of these practices is crucial for maximizing the yield of desired compounds in medicinal or commercially important plants. For example, the timing of harvest can be critical as the concentration of specific flavonoids may vary with the developmental stage of the plant.

Table 2: Factors Influencing Accumulation of this compound

Factor Type Potential Effect on Accumulation
Light Intensity Environmental Can increase or decrease depending on the plant's adaptation
Drought Environmental Generally increases as a stress response
Temperature Environmental Can influence enzymatic rates of biosynthesis
Fertilization Cultivation Can indirectly affect production through nutrient availability

Advanced Methodologies for Isolation, Purification, and Structural Elucidation

Research-Scale Extraction Techniques

The initial step in isolating Orientin (B1677486) 2''-O-p-trans-coumarate involves its extraction from the raw plant material. The choice and optimization of the extraction technique are critical as they directly influence the yield and purity of the crude extract.

Conventional solvent extraction remains a fundamental technique for obtaining flavonoids. The process involves selecting an appropriate solvent that can effectively solubilize the target compound while minimizing the co-extraction of undesirable matrix components. For C-glycosylflavones like Orientin 2''-O-p-trans-coumarate, polar solvents are generally employed.

Optimization of solvent-based extraction is a multifactorial process. Key parameters that are systematically varied to maximize extraction efficiency include the type of solvent, solvent-to-solid ratio, extraction temperature, and extraction time. Studies on flavonoids from fenugreek seeds have utilized hydromethanolic solutions and various concentrations of ethanol (B145695). For instance, an Accelerated Solvent Extractor (ASE) has been used with a hydromethanolic solution to efficiently extract phenolic compounds from defatted fenugreek seeds. nih.gov The optimization process often employs statistical models, such as Response Surface Methodology (RSM), to identify the ideal conditions. While specific optimization for this compound is not extensively detailed, related studies on other compounds in fenugreek have shown that conditions like an extraction temperature of 44°C, a 30-minute duration, and a 7:1 solvent-to-powder ratio using 70% ethanol can be optimal for certain constituents. nih.govresearchgate.net The selection of the solvent is paramount; methanol (B129727) has been effectively used in Soxhlet apparatus for the extraction of flavonoid glycosides from fenugreek. mdpi.com

Table 1: Parameters for Solvent-Based Extraction Optimization

ParameterDescriptionTypical Range for FlavonoidsRationale
Solvent Type The choice of solvent (e.g., ethanol, methanol, acetone) and its concentration (e.g., 70% ethanol in water).Methanol, Ethanol, Acetone, Water, and their aqueous mixtures.Polarity of the solvent must match the target compound to ensure high solubility and yield.
Temperature The temperature at which the extraction is performed.25°C - 80°CHigher temperatures can increase solubility and diffusion rates but may also degrade thermolabile compounds.
Time The duration of the extraction process.30 minutes - 24 hoursSufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound. Prolonged times can risk degradation.
Solvent-to-Solid Ratio The ratio of the volume of solvent (mL) to the mass of the plant material (g).10:1 to 50:1 (mL/g)A higher ratio can improve extraction efficiency by increasing the concentration gradient, but also increases solvent consumption.

In line with the principles of green chemistry, several innovative extraction techniques have been developed to reduce solvent consumption, decrease extraction time, and minimize energy use. These methods are increasingly applied to the extraction of valuable phytochemicals, including flavonoids.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, causing cell disruption and enhancing the penetration of the solvent into the matrix. This process significantly accelerates mass transfer, leading to higher yields in shorter times. nih.govresearchgate.net The efficiency of UAE is influenced by parameters such as ultrasonic power, frequency, time, and temperature. nih.gov For flavonoid extraction from fenugreek, a novel approach combines UAE with deep eutectic solvents (DES), which are biodegradable and have low toxicity, presenting a highly efficient and sustainable extraction system. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the release of intracellular contents into the solvent. nih.govnih.gov The key advantages of MAE are its high speed, reduced solvent usage, and often higher extraction yields compared to conventional methods. researchgate.netnih.gov The choice of solvent is crucial, as its ability to absorb microwave energy (dielectric constant) affects heating efficiency. Ethanol and water are common solvents used in MAE for flavonoid extraction.

Table 2: Comparison of Green Extraction Methods for Flavonoids

MethodPrincipleAdvantagesKey Parameters to Optimize
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer.Reduced extraction time, lower temperature operation, increased yield.Power, frequency, time, temperature, solvent type.
Microwave-Assisted Extraction (MAE) Microwave energy causes rapid intracellular heating and pressure build-up, rupturing cells.Very short extraction times, reduced solvent volume, higher efficiency.Microwave power, time, temperature, solvent type, solid-to-solvent ratio.

Advanced Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires advanced chromatographic techniques capable of resolving structurally similar flavonoids.

HSCCC is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of natural products. It eliminates irreversible adsorption onto a solid stationary phase, leading to high sample recovery. The separation is based on the differential partitioning of solutes between two immiscible liquid phases.

The successful application of HSCCC depends critically on the selection of a suitable two-phase solvent system. For polar flavonoid glycosides, systems composed of n-hexane–ethyl acetate–methanol–water or ethyl acetate–n-butanol–water are commonly employed. proquest.com By carefully adjusting the volume ratios of these solvents, the partition coefficient (K) of the target compounds can be optimized for effective separation. For example, in the isolation of orientin and vitexin (B1683572) from Trollius chinensis, a solvent system of ethyl acetate-ethanol-water (4:1:5, v/v/v) was successfully used, yielding orientin with a purity of 99.2%. mdpi.com This demonstrates the capability of HSCCC to isolate the core structure of the target compound in a single step, which can then be followed by a final polishing step if needed.

Table 3: Exemplary HSCCC Solvent Systems for Flavonoid Glycosides

Plant SourceTarget CompoundsSolvent System (v/v/v/v)Reference
Psidium guajavaFlavonoid glycosidesn-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) proquest.com
Trollius ledebouriOrientin, Vitexinethyl acetate–n-butanol–water (2:1:3)
Trollius chinensisOrientin, Vitexinethyl acetate-ethanol-water (4:1:5) mdpi.com
Polygonum multiflorumFlavonoid glycosidesn-hexane–ethyl acetate–methanol–water (0.5:3:1:2)

Plant extracts, particularly from sources like fenugreek, are exceedingly complex, often containing numerous isomeric and closely related flavonoids that are difficult to separate using conventional one-dimensional liquid chromatography (1D-LC). Two-dimensional liquid chromatography (2D-LC) significantly enhances peak capacity and resolving power by subjecting the sample to two independent separation mechanisms.

In a typical 2D-LC setup, fractions from the first dimension (¹D) column are transferred to a second dimension (²D) column for further separation. The orthogonality of the system—meaning the separation mechanisms in the two dimensions are as different as possible (e.g., reversed-phase and normal-phase, or ion-exchange and reversed-phase)—is key to its success. Off-line 2D-LC has been effectively used for the separation and identification of flavonoids from complex mixtures, demonstrating superior efficiency for resolving co-eluted and minor compounds compared to 1D-LC. This approach is particularly valuable for analyzing the C-glycosylflavone complex in fenugreek seeds, which includes a variety of ester derivatives and isomers.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone for the final purification of natural products. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Reversed-phase chromatography is the most common mode for flavonoid purification.

The development of a preparative method typically begins with an analytical scale separation to optimize selectivity. For flavonoids from fenugreek, analytical methods often use C18 columns with a mobile phase consisting of an acidified water-acetonitrile gradient. mdpi.com This analytical method is then scaled up to a preparative column (e.g., 19 x 100 mm or larger). The goal is to maximize throughput while maintaining sufficient resolution to achieve the desired purity (>95%). Fraction collection is triggered based on UV detection, and the purity of the collected fractions is then confirmed by analytical HPLC. Prep-HPLC is often used as a final polishing step after a preliminary separation by a technique like HSCCC to isolate the target compound to the highest possible purity.

Macroporous Resin Purification

Macroporous resin chromatography represents a highly effective technique for the enrichment and purification of flavonoids from crude plant extracts. This method leverages the principles of adsorption and desorption to separate compounds based on their polarity and molecular size. The selection of an appropriate resin is critical and is typically guided by the polarity of the target molecule. For flavonoid glycosides like this compound, which possess both polar (sugar moiety) and non-polar (aglycone) regions, resins with weak polarity are often employed.

The process involves loading the crude extract onto a column packed with the selected macroporous resin. The flavonoid compounds are adsorbed onto the resin surface, while more polar impurities are washed away. Subsequently, a gradient of organic solvents, commonly ethanol in water, is used to selectively desorb the bound compounds. The fraction containing this compound is then collected for further purification, often involving techniques like Sephadex LH-20 chromatography. The efficiency of this purification step is crucial for obtaining a sample of sufficient purity for definitive structural analysis by spectroscopic methods.

Spectroscopic and Spectrometric Approaches for Definitive Structural Assignment

The unambiguous determination of the structure of this compound relies on the combined application of several powerful spectroscopic and spectrometric techniques. Each method provides unique and complementary information, which, when pieced together, reveals the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a comprehensive suite of 1D (¹H and ¹³C) and 2D (such as HMBC and HSQC) NMR experiments is required to assign every proton and carbon atom in the molecule and to establish the connectivity between them.

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. Key signals include those for the aromatic protons of the flavone (B191248) A and B rings, the anomeric proton of the glucose moiety, and the olefinic protons of the p-trans-coumaroyl group. The coupling constants between adjacent protons help to determine their relative stereochemistry.

The ¹³C NMR spectrum reveals the number of distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional groups (e.g., carbonyls, aromatic carbons, glycosidic carbons).

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations (typically over two or three bonds). These correlations are crucial for confirming the attachment of the glucose moiety to the C-8 position of the apigenin core (characteristic of orientin) and, critically, for identifying the site of acylation. The downfield shift of the H-2'' signal of the glucose unit, along with key HMBC correlations from this proton to the carbonyl carbon of the p-coumaroyl group, definitively establishes the 2''-O-acylation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionδH (ppm, mult., J in Hz)δC (ppm)
Orientin Moiety
2-163.8
36.88 (s)102.9
4-182.0
5-160.4
66.48 (s)98.9
7-162.9
8-104.7
9-156.4
10-104.1
1'-121.5
2'7.40 (d, 2.1)113.8
3'-145.9
4'-150.0
5'6.90 (d, 8.4)116.1
6'7.42 (dd, 8.4, 2.1)119.1
Glucose Moiety
1''4.75 (d, 9.9)73.5
2''5.10 (t, 9.3)74.5
3''4.05 (m)78.8
4''3.95 (m)70.8
5''3.75 (m)81.9
6''a3.65 (m)61.7
6''b3.50 (m)
p-trans-coumaroyl Moiety
1'''-125.1
2'''7.45 (d, 8.5)130.4
3'''6.80 (d, 8.5)115.8
4'''-160.0
5'''6.80 (d, 8.5)115.8
6'''7.45 (d, 8.5)130.4
7''' (α)6.30 (d, 15.9)114.9
8''' (β)7.55 (d, 15.9)145.2
9''' (C=O)-166.2

Note: NMR data is based on typical values for acylated flavone C-glycosides and requires confirmation from the primary literature for this specific compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₃₀H₂₆O₁₃), the experimentally determined mass will be very close to the calculated exact mass, confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation pattern of a molecule. In a typical MS/MS experiment, the protonated or deprotonated molecular ion of this compound is selected and then fragmented by collision-induced dissociation. The resulting fragment ions provide valuable structural information. Key fragmentations would include the loss of the p-trans-coumaroyl group (a neutral loss of 146 Da) and characteristic cleavages within the glucose moiety. The fragmentation pattern of the orientin core itself can also provide confirmatory evidence for the flavone structure. The analysis of these fragmentation pathways allows for the confirmation of the constituent parts of the molecule and their connectivity.

Table 2: Key HRMS and MS/MS Fragmentation Data for this compound

Ionm/z (calculated)Description
[M+H]⁺595.1401Protonated molecular ion
[M-H]⁻593.1244Deprotonated molecular ion
[M+H - 146]⁺449.1291Loss of p-trans-coumaric acid
[M-H - 146]⁻447.1138Loss of p-trans-coumaric acid
[Orientin+H]⁺449.1291Fragment corresponding to the orientin moiety
[Orientin-H]⁻447.1138Fragment corresponding to the orientin moiety
Characteristic C-glycoside fragmentsvariousCross-ring cleavages of the glucose moiety

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods

Table 3: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Methanol~270, ~335
Methanol + NaOMeShifts indicating free 4'- and 7-OH groups
Methanol + AlCl₃Shift indicating a free 5-OH group
Methanol + AlCl₃/HClShift confirming a free 5-OH group
Methanol + NaOAcShift indicating a free 7-OH group

Note: The λmax values are approximate and based on the typical UV spectra of orientin derivatives.

Biosynthetic Pathways and Metabolic Engineering Research

Elucidation of Precursor Biosynthesis in Plants

The journey to synthesizing Orientin (B1677486) 2''-O-p-trans-coumarate begins with the production of its fundamental building blocks through two major metabolic routes: the shikimate pathway and the flavonoid biosynthesis pathway.

Shikimate Pathway and Phenylpropanoid Biosynthesis

The shikimate pathway is a central metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids, including phenylalanine. nih.govnih.gov This pathway starts with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through seven enzymatic steps to produce chorismate, a key precursor for various aromatic compounds. nih.gov

Following the shikimate pathway, phenylalanine enters the phenylpropanoid pathway. nih.gov This pathway is a major source of a vast array of plant secondary metabolites. nih.gov Key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), convert phenylalanine into p-coumaroyl-CoA. researchgate.netwikipedia.org This activated thioester is a critical precursor for the biosynthesis of flavonoids and the p-trans-coumaroyl moiety of the target compound. researchgate.net

Flavonoid Core Biosynthesis

The biosynthesis of the flavonoid core structure is a well-elucidated pathway that begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). researchgate.nettaylorandfrancis.commdpi.com This step is considered the first committed step in flavonoid biosynthesis. researchgate.nettaylorandfrancis.com

The resulting chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin. researchgate.netwikipedia.orgmdpi.com From this central flavanone intermediate, a series of hydroxylation, oxidation, and reduction reactions, catalyzed by enzymes like flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), lead to the formation of various flavonoid classes. taylorandfrancis.comnih.gov For Orientin, the flavone (B191248) luteolin (B72000) serves as the aglycone backbone.

Enzymatic Acylation Mechanisms of the p-trans-Coumaroyl Moiety

A key structural feature of Orientin 2''-O-p-trans-coumarate is the attachment of a p-trans-coumaroyl group to the sugar moiety. This acylation step is catalyzed by specific enzymes and significantly influences the compound's properties. researchgate.net

Identification and Characterization of Acyltransferases

The enzymes responsible for the acylation of flavonoids are known as acyltransferases, specifically belonging to the BAHD acyl-CoA transferase superfamily. nih.gov These enzymes catalyze the transfer of an acyl group, such as the p-trans-coumaroyl group from p-coumaroyl-CoA, to an acceptor molecule, in this case, the glucose moiety of orientin. nih.govnih.gov

Genome-wide association studies and functional characterization in various plants, such as blueberry, have led to the identification of specific BAHD acyltransferases involved in anthocyanin and flavonoid acylation. nih.gov These studies provide a foundation for identifying homologous enzymes in other plants that may be responsible for the acylation of orientin.

Regioselectivity and Stereoselectivity of Acylation

The acylation of flavonoids is often a highly regioselective and stereoselective process. This means that the acyl group is attached to a specific hydroxyl group on the acceptor molecule. In the case of this compound, the p-trans-coumaroyl group is specifically attached to the 2''-hydroxyl group of the glucose moiety. biocat.complantaedb.comsigmaaldrich.com

Studies on the enzymatic acylation of other flavonoids have shown that the choice of enzyme can significantly influence the position of acylation. researchgate.netnih.gov For instance, lipase (B570770) from Candida antarctica (CAL-B) has been shown to acylate the sugar moiety of flavonoid glycosides, while lipase from Pseudomonas cepacia can acylate both the sugar and the aglycone. researchgate.netnih.gov The regioselectivity of these enzymes is a critical factor in the targeted synthesis of specific acylated flavonoids. nih.govresearchgate.netmdpi.com

C-Glycosylation Enzymes and Mechanisms

The attachment of a sugar moiety to the flavonoid aglycone through a carbon-carbon bond, known as C-glycosylation, is a biochemically challenging but crucial step in the formation of C-glycosylflavonoids like orientin. nih.gov

C-glycosyltransferases (CGTs) are the enzymes responsible for catalyzing this C-glycosylation. nih.govnih.gov These enzymes belong to the family 1 glycosyltransferases and are related to the more common O-glucosyltransferases. nih.govnih.gov In plants, C-glycosylation is a key modification that enhances the stability of flavonoids. nih.govnih.gov

Biotechnological Approaches for Enhanced Production or Novel Analog Generation

Metabolic Engineering in Model Organisms

The biosynthesis of this compound involves a multi-step enzymatic pathway, starting from common cellular precursors. Metabolic engineering aims to reconstruct this pathway in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae, which are well-characterized and easily scalable for industrial fermentation. The general strategy involves the heterologous expression of genes encoding the necessary biosynthetic enzymes.

The synthesis of this compound can be conceptually divided into three key modules:

Production of the aglycone backbone, luteolin.

C-glycosylation of luteolin to form orientin.

Acylation of orientin with p-coumaroyl-CoA.

Engineering for Precursor Supply:

A critical factor for high-yield production of flavonoids is the efficient supply of the primary precursors, namely malonyl-CoA and p-coumaroyl-CoA. nih.govasm.org Metabolic engineers have successfully increased the intracellular pool of malonyl-CoA in E. coli by overexpressing acetyl-CoA carboxylase (ACC). nih.govasm.org For instance, the coordinated overexpression of four subunits of acetyl-CoA carboxylase from Photorhabdus luminescens significantly boosted the production of flavanones, the precursors to most flavonoids. nih.gov

Similarly, the production of p-coumaric acid, the acyl donor for the final step, has been successfully engineered in both E. coli and S. cerevisiae. asm.org This typically involves the introduction of genes for phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H).

Enzymatic Steps for Orientin and its Acylation:

The subsequent steps involve the C-glycosylation of the flavone backbone and the final acylation.

C -glycosyltransferases (CGTs): These enzymes catalyze the attachment of a glucose moiety to the flavone backbone to form orientin. Researchers have identified and characterized CGTs from various plants, such as Oryza sativa (rice), and successfully expressed them in microbial hosts to produce flavone C-glycosides. nih.govresearchgate.net The use of polyprotein technology, where multiple enzymes are expressed as a single polypeptide chain, has been shown to improve the efficiency of C-glycoside production in yeast. nih.gov

Acyltransferases (ATs): The final and key step for the synthesis of this compound is the transfer of a p-coumaroyl group to the 2''-hydroxyl of the glucose moiety of orientin. This reaction is catalyzed by a specific class of enzymes known as acyl-CoA-dependent acyltransferases, which belong to the BAHD superfamily. frontiersin.org While a specific acyltransferase for this compound has not been fully characterized, numerous flavonoid acyltransferases have been identified and are known to acylate flavonoid glycosides with a variety of acyl donors, including p-coumaroyl-CoA. frontiersin.orgnih.gov The heterologous expression of these acyltransferases in a host already producing orientin would be the final step in the complete biosynthesis of the target compound.

The table below summarizes key enzymes and strategies in the metabolic engineering of this compound and its precursors.

Metabolic Engineering Target Enzyme/Strategy Host Organism Objective Key Findings
Malonyl-CoA SupplyAcetyl-CoA Carboxylase (ACC) OverexpressionE. coliIncrease flavanone precursor poolUp to 1,166% increase in flavanone synthesis. nih.gov
p-Coumaric Acid ProductionPhenylalanine Ammonia-Lyase (PAL) & Cinnamate 4-Hydroxylase (C4H)E. coli, S. cerevisiaeSupply of the acyl donorSuccessful production of p-coumaric acid. asm.org
C-GlycosylationC-Glycosyltransferase (CGT)Yeast, TobaccoProduction of orientinHigh concentrations of C-glycoside products. nih.gov
AcylationAcyltransferase (AT)(Potential for E. coli, Yeast)Final synthesis of this compoundBAHD family enzymes are responsible for acylation. frontiersin.org

Cell Culture and Biotransformation Studies

Plant cell and organ cultures offer an alternative platform for the production of complex secondary metabolites like this compound. nih.govresearchgate.netresearchgate.net These systems have the advantage of containing the native cellular machinery for flavonoid biosynthesis, including the correct folding and post-translational modification of plant enzymes.

Production in Plant Cell Cultures:

The production of flavonoids in plant cell cultures can be enhanced through various strategies, including:

Elicitation: The addition of signaling molecules, such as methyl jasmonate and salicylic (B10762653) acid, to the culture medium can induce the expression of defense-related genes, including those in the flavonoid biosynthetic pathway, leading to increased product accumulation. scielo.br

Precursor Feeding: Supplying the cell cultures with biosynthetic precursors can bypass rate-limiting steps and increase the yield of the final product. frontiersin.org

Optimization of Culture Conditions: Fine-tuning parameters such as medium composition, pH, and light can significantly impact cell growth and secondary metabolite production. researchgate.net

Biotransformation:

Biotransformation using plant cell cultures is a promising approach for the synthesis of this compound. scispace.comnih.gov This involves adding a precursor, such as orientin, to the cell culture, which then utilizes its endogenous enzymes to convert the precursor into the desired product. This method leverages the specific enzymatic capabilities of the plant cells without requiring the complete de novo synthesis of the compound. Plant cell cultures are known to perform a variety of biotransformation reactions, including hydroxylations, glycosylations, and acylations. nih.gov

The following table outlines the potential applications of plant cell culture and biotransformation for this compound production.

Biotechnological Approach Method Description Potential Application for Target Compound
Plant Cell CultureElicitationInducing defense responses to boost secondary metabolism.Enhancing the de novo synthesis of this compound. scielo.br
Plant Cell CulturePrecursor FeedingSupplying intermediates to increase final product yield.Feeding with luteolin or orientin to increase product yield. frontiersin.org
BiotransformationWhole-cell catalysisUsing plant cells to modify an exogenously supplied substrate.Conversion of orientin to this compound using the cells' native acyltransferases. scispace.comnih.gov

Mechanistic Investigations of Biological Activities

Cellular and Molecular Targets of Orientin (B1677486) 2''-O-p-trans-coumarate

Currently, specific receptor binding and ligand-protein interaction studies for Orientin 2''-O-p-trans-coumarate are not extensively documented in publicly available research. The characterization of such interactions often relies on advanced analytical techniques like mass spectrometry and hydrogen/deuterium exchange mass spectrometry, which can determine the stoichiometry and dissociation constants (K_D) of protein-ligand complexes. nih.gov

However, molecular docking studies on the parent compound, orientin, have predicted high binding affinities for several key proteins, including Mitogen-Activated Protein Kinase 1 (MAPK1), MAPK8, and MAPK14. nih.gov These computational analyses suggest that orientin, and likely its derivatives, can fit into the active sites of these kinases, a critical step for modulating their activity. nih.govsciopen.com This interaction is foundational to the compound's ability to influence downstream signaling pathways.

Detailed enzyme inhibition kinetic data for this compound is not yet available. However, research into its parent flavonoid, orientin, has demonstrated significant inhibitory effects on key pro-inflammatory enzymes. nih.gov

Studies have shown that orientin can dramatically inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The induction of iNOS and COX-2 is a hallmark of inflammatory processes, leading to the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE₂), respectively. nih.govnih.gov By suppressing the expression of these enzymes, orientin effectively reduces the levels of these inflammatory mediators. nih.gov The anti-inflammatory activity of orientin has also been linked to its ability to regulate COX-2 and PGE-2 levels in A549 lung cancer cells. mdpi.com While specific kinetic values (e.g., K_i, IC₅₀) for this compound are needed, the established activity of orientin suggests that it is a promising candidate for enzyme inhibition.

This compound has been shown to strongly promote the proliferation of 2BS cells that have been subjected to oxidative stress from hydrogen peroxide (H₂O₂). glpbio.comresearchgate.netbiocat.com This finding suggests that the compound can modulate genes and proteins involved in cell cycle progression and cellular stress responses.

More extensive research on its parent compound, orientin, reveals a broader impact on gene and protein expression, particularly in the context of inflammation and apoptosis. Orientin treatment has been found to significantly decrease the production and expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govall-imm.com Concurrently, it can suppress the expression of apoptosis-promoting proteins like Bax and upregulate anti-apoptotic proteins such as Bcl-2. all-imm.com This regulation of protein expression is central to its anti-inflammatory and cytoprotective effects. all-imm.comnih.gov

Table 1: Summary of Research Findings on Gene and Protein Regulation by Orientin

Cell Line/ModelConditionTarget Gene/ProteinObserved EffectReference(s)
RAW 264.7 MacrophagesLPS-stimulatedTNF-α, IL-6, IL-1βDecreased expression/production nih.gov
RAW 264.7 MacrophagesLPS-stimulatediNOS, COX-2Decreased expression nih.gov
Human RA-FLSTNF-α-stimulatedIL-8, IL-1β, IL-6Decreased secretion all-imm.com
Human RA-FLS---Cleaved-caspase-3, BaxIncreased protein levels all-imm.com
Human RA-FLS---Bcl-2Decreased protein levels all-imm.com
T24 Bladder Cancer Cells---Bcl-2Reduced expression nih.gov
PC12 CellsH₂O₂-inducedCleaved Caspase-3, PARPInhibited activation/degradation nih.gov
A549 Lung Cancer CellsCelecoxib-challengediNOS, Bcl-2Downregulated expression mdpi.com
A549 Lung Cancer CellsCelecoxib-challengedCYP-1A1Upregulated expression mdpi.com

RA-FLS: Rheumatoid Arthritis Fibroblast-like Synoviocytes; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; IL: Interleukin; Bax: Bcl-2-associated X protein; Bcl-2: B-cell lymphoma 2; PARP: Poly(ADP-ribose) polymerase; CYP-1A1: Cytochrome P450 Family 1 Subfamily A Member 1.

Signal Transduction Pathway Modulation

A primary mechanism for the anti-inflammatory effects of orientin, and likely this compound, is its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. sciopen.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. nih.gov

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. nih.govresearchgate.net Research has demonstrated that orientin pretreatment effectively blocks the phosphorylation and degradation of IκBα. nih.govresearchgate.net This action prevents the nuclear translocation of the p65 subunit, thereby inhibiting NF-κB activation and suppressing the expression of its downstream inflammatory target genes. nih.govnih.govresearchgate.net This inhibitory effect on the NF-κB pathway has been observed in various cell types, including macrophages and chondrocytes. nih.govresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The primary MAPK subfamilies are extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov There is substantial evidence that orientin modulates these pathways.

Studies have shown that orientin can inhibit the phosphorylation of ERK, JNK, and p38 in various cellular models. all-imm.comnih.gov For instance, in human rheumatoid arthritis fibroblast-like synoviocytes, orientin treatment led to reduced protein levels of phosphorylated JNK (p-JNK), p-p38, and p-ERK. all-imm.com Similarly, in PC12 cells under oxidative stress, orientin effectively decreased the H₂O₂-induced phosphorylation of MAPKs and the upstream kinase Src. nih.gov Molecular docking analyses have further supported these findings, predicting high binding affinities between orientin and key MAPK proteins (MAPK1/ERK, MAPK8/JNK, MAPK14/p38), suggesting a direct interaction. nih.gov By inactivating these MAPK pathways, orientin can control inflammatory responses and cellular apoptosis. sciopen.comall-imm.comnih.gov

Table 2: Summary of Research Findings on MAPK and NF-κB Pathway Modulation by Orientin

PathwayCell Line/ModelStimulusKey Molecular EventObserved EffectReference(s)
NF-κB RAW 264.7 MacrophagesLPSPhosphorylation/degradation of IκBαBlocked nih.gov
NF-κB RAW 264.7 MacrophagesLPSNuclear translocation of p65Blocked nih.gov
NF-κB T24 Bladder Cancer Cells---Expression of P-p65Reduced nih.gov
NF-κB ChondrocytesIL-1βNuclear translocation of p65Alleviated researchgate.net
MAPK Human RA-FLS---Phosphorylation of JNK, p38, ERKReduced all-imm.com
MAPK PC12 CellsH₂O₂Phosphorylation of ERK, JNK, p38, AKT, SrcDecreased nih.gov
MAPK Mouse ModelNeonatal PainPhosphorylation of MAPK1 (p-ERK)Downregulated nih.gov

LPS: Lipopolysaccharide; IL-1β: Interleukin-1β; H₂O₂: Hydrogen Peroxide; RA-FLS: Rheumatoid Arthritis Fibroblast-like Synoviocytes.

Hedgehog Signaling Pathway Regulation

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. nih.gov Its reactivation in adults is linked to the development and progression of various cancers, including ovarian, basal cell carcinoma, medulloblastoma, and others. nih.govmdpi.com The pathway involves a cascade of protein interactions initiated by the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. nih.gov This binding relieves the inhibition of Smoothened (SMO), leading to the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes. nih.govmdpi.com

Aberrant activation of the Hh pathway in cancers can occur through ligand-dependent or ligand-independent mechanisms. nih.gov In ligand-dependent signaling, cancer cells may produce and respond to their own Hh ligands (autocrine) or stimulate surrounding stromal cells to support tumor growth (paracrine). nih.gov The involvement of this pathway in cell differentiation, proliferation, and tissue patterning underscores its importance in both normal development and tumorigenesis. mdpi.com While the direct modulatory effects of this compound on the Hedgehog signaling pathway are not yet extensively detailed in published research, the known anticancer properties of related flavonoids suggest this as a potential area for future investigation.

Nrf2/HO-1 Signaling Pathway Activation

The Nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netdovepress.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). dovepress.com Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and moves into the nucleus. dovepress.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. researchgate.netdovepress.com

One of the most critical of these genes is HO-1, which catabolizes heme into biliverdin, free iron, and carbon monoxide, products with antioxidant and anti-inflammatory properties. nih.gov The activation of the Nrf2/HO-1 pathway enhances cellular resilience against oxidative damage. researchgate.net Studies on the parent compound, orientin, have shown that it can protect against hydrogen peroxide (H₂O₂)-induced oxidative damage by activating this pathway. researchgate.netnih.gov Orientin has been observed to increase the nuclear translocation of Nrf2, leading to the upregulation of HO-1. researchgate.netnih.gov This activation helps to mitigate the production of reactive oxygen species (ROS) and protect cells from apoptosis. nih.govnih.gov The protective effects of orientin are significantly diminished when Nrf2 or HO-1 are knocked down, confirming the central role of this pathway in its antioxidant mechanism. nih.gov

Table 1: Effects of Orientin on Nrf2/HO-1 Pathway Components

Component Effect of Orientin Treatment Reference
Nrf2 Increased nuclear translocation and phosphorylation researchgate.netnih.gov
Keap1 Decreased protein expression nih.gov
HO-1 Increased protein expression researchgate.netnih.gov
ARE Increased activity nih.gov

AMPK and Akt Pathway Cross-talk

The AMP-activated protein kinase (AMPK) and the Protein Kinase B (Akt) pathways are central to cellular metabolism, survival, and response to environmental stress. nih.govnih.gov AMPK acts as a cellular energy sensor, being activated during periods of low energy (high AMP/ATP ratio) to promote catabolic processes that generate ATP. nih.govd-nb.info Conversely, the Akt pathway is typically activated by growth factors and promotes anabolic processes, cell survival, and proliferation. nih.govd-nb.info

There is significant cross-talk between these two pathways, which can be either synergistic or antagonistic depending on the cellular context and stimulus. nih.govnih.gov For instance, in some scenarios, AMPK activation can inhibit the Akt pathway, thereby halting cell growth and proliferation in times of energy stress. d-nb.info Specifically, AMPK can phosphorylate and activate the TSC2 tumor suppressor, which in turn inhibits mTORC1, a downstream effector of Akt. d-nb.infomdpi.com Conversely, Akt can also influence AMPK activity. nih.gov

Research on orientin has indicated its involvement with the Akt pathway as part of its protective mechanism against oxidative stress. nih.gov Specifically, orientin has been shown to induce the phosphorylation of Akt, which contributes to the activation of the Nrf2/HO-1 pathway. nih.gov The inhibition of Akt has been found to reduce the orientin-mediated nuclear translocation of Nrf2 and the expression of HO-1, thereby diminishing its cytoprotective effects. nih.gov This suggests a complex interplay where orientin utilizes the Akt pathway to bolster the cellular antioxidant defense system. The direct influence of this compound on the AMPK/Akt cross-talk remains a specific area for further detailed investigation.

TLR4 Signaling Pathway Modulation

The Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov Upon binding LPS, TLR4, in conjunction with its co-receptor MD-2, dimerizes and initiates intracellular signaling cascades. nih.gov This leads to the activation of transcription factors, primarily NF-κB, which results in the production of pro-inflammatory cytokines and chemokines. nih.govnih.gov TLR4 can also be activated by endogenous molecules known as damage-associated molecular patterns (DAMPs), linking it to sterile inflammation and various pathologies. nih.gov

The modulation of the TLR4 signaling pathway is a therapeutic target for a variety of inflammatory diseases and some cancers. nih.govresearchgate.net The ability of natural compounds to modulate this pathway is of significant interest. While direct evidence for this compound's interaction with the TLR4 pathway is still emerging, the known anti-inflammatory properties of flavonoids suggest a potential for such modulation. For example, some compounds can interfere with the binding of LPS to the TLR4/MD-2 complex or inhibit downstream signaling components, thereby reducing the inflammatory response. researchgate.net Given that this compound possesses anti-inflammatory activities, investigating its specific effects on TLR4 signaling is a logical next step in understanding its biological functions.

Antioxidant System Research

Direct Radical Scavenging Mechanisms (In Vitro Assays)

This compound has demonstrated notable antioxidant activity through direct radical scavenging, as evaluated by various in vitro assays. medchemexpress.comtargetmol.comtargetmol.com These assays measure the ability of a compound to neutralize stable free radicals, providing an indication of its antioxidant potential. The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govmdpi.com

Commonly used assays to evaluate these mechanisms include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. scholarena.commdpi.com In the DPPH assay, the antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov The ABTS assay works similarly, where the antioxidant quenches the pre-formed ABTS radical cation. nih.govmdpi.com

Table 2: In Vitro Radical Scavenging Activity of Related Compounds

Assay Compound Finding Reference
DPPH Orientin Demonstrated significant radical scavenging activity. scholarena.com
ABTS Orientin Showed superior radical scavenging activity compared to Vicenin. scholarena.com
DPPH & ABTS General Flavonoids Activity is highly correlated with the number and position of hydroxyl groups. nih.govscholarena.com

Cellular Antioxidant Enzyme Induction

Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the induction of endogenous antioxidant enzymes. xiahepublishing.commdpi.com These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the first line of defense against reactive oxygen species generated during normal metabolic processes. mdpi.comnih.govturkiyeparazitolderg.org

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov

Catalase (CAT): Found predominantly in peroxisomes, CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.govplos.org

Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. mdpi.complos.org

Research on orientin has shown that it can enhance the cellular antioxidant defense system by inducing these enzymes. researchgate.net By activating the Nrf2/HO-1 pathway, as discussed previously, orientin and related compounds can increase the expression of not only HO-1 but also other antioxidant enzymes like SOD and CAT. researchgate.net This upregulation of the enzymatic antioxidant machinery provides a more sustained and robust protection against oxidative stress compared to direct scavenging alone. xiahepublishing.com This indirect antioxidant mechanism is vital for maintaining cellular redox homeostasis and preventing oxidative damage-related diseases. mdpi.com Studies on rats have shown that maternal diet can influence the activity of these enzymes in the offspring, highlighting the importance of nutritional factors in establishing antioxidant capacity. plos.org

Table 3: Key Cellular Antioxidant Enzymes

Enzyme Function Cellular Location
Superoxide Dismutase (SOD) Converts superoxide radicals to hydrogen peroxide and oxygen. Cytosol, Mitochondria
Catalase (CAT) Decomposes hydrogen peroxide to water and oxygen. Peroxisomes
Glutathione Peroxidase (GPx) Reduces hydrogen peroxide and lipid hydroperoxides. Cytosol, Mitochondria

Oxidative Stress Markers Modulation in Cell Models

This compound, a flavonoid discovered in Trigonella foenum-graecum, demonstrates notable antioxidant properties. medchemexpress.comtargetmol.com Research indicates that this compound is a potent promoter of 2BS cell proliferation, particularly when these cells are under oxidative stress induced by hydrogen peroxide (H₂O₂). biocat.comcaltagmedsystems.co.ukebi.ac.uk This suggests a protective role against cellular damage caused by reactive oxygen species (ROS).

While direct studies on this compound's effect on specific oxidative stress markers are limited, the activities of its parent compound, orientin, offer valuable insights. Orientin has been shown to mitigate oxidative stress by reducing the production of ROS. nih.govnih.govnih.gov Furthermore, orientin treatment enhances the levels of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govnih.govnih.gov It also helps to decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov This modulation of oxidative stress markers is critical in protecting cells from damage. nih.govnih.gov For instance, in models of oxygen-glucose deprivation/reperfusion, orientin pretreatment dose-dependently restored the depleted activities of intracellular antioxidases like Mn-superoxide dismutase, catalase, and glutathione peroxidase. nih.gov

Interactive Table: Effect of Orientin on Oxidative Stress Markers

Marker Effect of Orientin Treatment Model System
ROS Decreased Production Oxygen-glucose deprivation/reperfusion-induced cell injury in rat cortical neurons nih.gov
SOD Increased Activity Oxygen-glucose deprivation/reperfusion-induced cell injury in rat cortical neurons nih.gov
CAT Increased Activity Oxygen-glucose deprivation/reperfusion-induced cell injury in rat cortical neurons nih.gov
GPx Increased Activity Oxygen-glucose deprivation/reperfusion-induced cell injury in rat cortical neurons nih.gov
MDA Decreased Levels Spinal nerve ligation rats nih.gov

Anti-inflammatory Process Research (In Vitro and Animal Models)

The anti-inflammatory properties of this compound are a significant area of investigation. The parent compound, orientin, has demonstrated the ability to modulate key inflammatory mediators.

Cytokine and Chemokine Production Modulation

Research on orientin shows that it can significantly inhibit the production of pro-inflammatory cytokines. medchemexpress.eu Specifically, orientin has been found to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmedchemexpress.eumedchemexpress.cn In contrast, it has been observed to increase the levels of the anti-inflammatory cytokine, IL-10. medchemexpress.eumedchemexpress.cn This modulation of cytokine production is a key aspect of its anti-inflammatory effects. nih.gov For example, in TNF-α-stimulated human oral epithelial cells, other related compounds have been shown to inhibit the production of IL-6 and the chemokine CXCL10. mdpi.com The synergistic action of cytokines like TNF-α and IFN-γ can amplify the inflammatory response by inducing the production of various cytokines and chemokines. mdpi.com Furthermore, some inflammatory mediators can modulate the synthesis of chemokines like monocyte chemoattractant protein-1 (MCP-1). nih.gov

Interactive Table: Modulation of Cytokines by Orientin

Cytokine Effect of Orientin Treatment
TNF-α Inhibited
IL-6 Inhibited
IL-1β Inhibited
IL-10 Increased

Immune Cell Activation and Differentiation Studies

The immunomodulatory effects of orientin extend to its influence on immune cell activity. It has been documented to exert an anti-inflammatory effect by limiting the recruitment of inflammatory phenotypes of T-cells and macrophages. nih.gov By regulating inflammatory cytokines, orientin can manipulate the activity of various immune cells, including T-cells, B-cells, macrophages, and dendritic cells. nih.gov For instance, some isoflavone (B191592) derivatives have demonstrated potent suppression of T lymphocyte and B lymphocyte activity. researchgate.net

Mast Cell Degranulation Research

Studies on orientin have revealed its inhibitory effects on mast cell-mediated allergic inflammation. nih.gov Orientin has been shown to suppress immunoglobulin E (IgE)-mediated mast cell degranulation in a concentration-dependent manner by reducing intracellular calcium levels. nih.gov This inhibition of degranulation prevents the release of inflammatory mediators such as histamine. nih.govfrontiersin.org The mechanism involves the inhibition of FcεRI-mediated signaling proteins. nih.gov In vivo studies have further supported these findings, where oral administration of orientin suppressed IgE-mediated passive cutaneous anaphylaxis reactions. nih.gov

Enzyme Inhibitory Studies Beyond Antioxidant Activity

Beyond its antioxidant and anti-inflammatory roles, the inhibitory effects of related compounds on specific enzymes involved in metabolic pathways have been explored.

Xanthine (B1682287) Oxidase Inhibition and Uric Acid Metabolism Research

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comd-nb.info Inhibition of this enzyme is a therapeutic strategy for managing hyperuricemia and gout. archivepp.comdrugbank.com While direct studies on this compound are not available, the broader class of flavonoids, to which it belongs, is known to inhibit xanthine oxidase. mdpi.com The inhibitory activity of flavonoids is influenced by their structural features, such as the presence of hydroxyl and methoxy (B1213986) groups, and a planar structure. mdpi.com Conversely, glycosylation of flavonoids has been shown to dramatically reduce their inhibitory activity against xanthine oxidase. mdpi.com This suggests that the specific structure of this compound, being a glycoside with a coumarate group, would influence its potential inhibitory effect on this enzyme.

Cell Proliferation and Apoptosis Research (In Vitro and Animal Models)

Research on the parent compound, orientin, has shown that it can influence cell cycle progression in cancer cells. nih.gov For example, orientin has been observed to cause cell cycle arrest in human bladder carcinoma T24 cells. nih.gov While direct studies on this compound are limited, research on structurally similar flavonoids suggests potential mechanisms. Luteolin (B72000), for instance, has been shown to induce G2/M phase arrest in human colon cancer cells. nih.gov This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The addition of the p-trans-coumarate group to the orientin structure could potentially modify its interaction with these regulatory proteins, but specific studies are required to confirm this.

Orientin has been reported to induce apoptosis in various cancer cell lines, including hepatoma, esophageal carcinoma, and breast cancer cells. nih.gov In human bladder carcinoma T24 cells, orientin's pro-apoptotic effects are linked to the inhibition of the NF-κB and Hedgehog signaling pathways. nih.gov Flavonoids, in general, can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, as well as the activation of caspases. For instance, isoflavones have been shown to induce apoptosis in human hepatoma HuH-7 cells, confirmed by caspase activity assays. ebi.ac.uk While the specific effects of the p-trans-coumarate moiety on orientin's apoptotic-inducing activity are not yet elucidated, it is an area of interest for future cancer research.

This compound has been specifically investigated for its effects on certain cell lines. In one study, it was found to strongly promote the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line, that had been induced by hydrogen peroxide (H₂O₂). ebi.ac.ukresearchgate.net This suggests a potential protective or regenerative role in normal cells under oxidative stress.

In contrast, research on the parent compound, orientin, has demonstrated anti-proliferative and pro-apoptotic effects on various cancer cell lines, including:

T24 human bladder carcinoma cells nih.gov

Hepatoma cell lines nih.gov

Esophageal carcinoma cells nih.gov

Breast cancer cells nih.gov

A549 non-small cell lung cancer cells nih.gov

The differential effect of this compound on normal versus cancerous cells warrants further investigation to understand the structure-activity relationship conferred by the p-trans-coumarate group.

Table 1: Effects of Orientin and this compound on Different Cell Lines

CompoundCell LineCell TypeObserved EffectReference
This compound2BSNormal human embryonic lung fibroblastStrong promotion of proliferation (induced by H₂O₂) ebi.ac.ukresearchgate.net
OrientinT24Human bladder carcinomaInhibition of proliferation, induction of apoptosis nih.gov
OrientinHepatoma cellsHuman liver cancerInhibition of proliferation, induction of apoptosis nih.gov
OrientinEsophageal carcinoma cellsHuman esophageal cancerInhibition of proliferation, induction of apoptosis nih.gov
OrientinBreast cancer cellsHuman breast cancerInhibition of proliferation, induction of apoptosis nih.gov
OrientinA549Human non-small cell lung cancerDecreased cell proliferation, controlled migration and invasion nih.gov

Other Biological Activities Under Research Investigation (In Vitro and Animal Models)

While direct studies on the neuroprotective mechanisms of this compound are not available, research on its parent compound, orientin, provides significant insights into its potential in this area. Orientin has demonstrated neuroprotective effects against oxygen-glucose deprivation/reperfusion (OGD/RP)-induced cell injury in primary cultures of rat cortical neurons. nih.govnih.gov This model mimics the ischemic conditions of a stroke.

The proposed neuroprotective mechanisms of orientin include:

Suppression of Oxidative Stress: Orientin has been shown to inhibit the generation of reactive oxygen species (ROS) induced by OGD/RP. nih.gov

Inhibition of Apoptosis: Orientin can down-regulate the activity of caspase-3, a key executioner caspase in the apoptotic pathway, and modulate the expression of Bcl-2 family proteins, decreasing the pro-apoptotic Bax and increasing the anti-apoptotic Bcl-2. nih.gov

Modulation of Signaling Pathways: The neuroprotective effects of orientin are linked to the inhibition of the JNK and ERK1/2 signaling pathways, which are involved in neuronal apoptosis. nih.govnih.gov

Given that this compound shares the core orientin structure, it is plausible that it may also possess neuroprotective properties. The addition of the p-trans-coumarate group could potentially influence its bioavailability and ability to cross the blood-brain barrier, which are critical factors for neuroprotective agents. Further investigation into the specific neuroprotective potential of this compound is warranted.

Hepatoprotective Mechanisms

While direct and extensive research into the specific hepatoprotective mechanisms of this compound is still emerging, preliminary studies and research on related compounds and extracts provide significant insights into its potential liver-protective properties. This compound is a flavonoid isolated from the seeds of Trigonella foenum-graecum, commonly known as fenugreek. mdpi.comnih.gov Fenugreek extracts, which contain this compound, have demonstrated notable hepatoprotective effects against toxins like carbon tetrachloride (CCl4) and ethanol (B145695) in animal studies. chemsrc.comwisdomlib.org

The primary mechanism of hepatotoxicity for substances like CCl4 involves the generation of free radicals, leading to lipid peroxidation and subsequent damage to liver cell membranes. wisdomlib.org Aqueous extracts of fenugreek have been shown to counteract these effects by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes such as catalase and glutathione peroxidase in the liver of rats intoxicated with CCl4. This suggests that the antioxidant properties of its flavonoid constituents, including this compound, are key to its hepatoprotective action.

Furthermore, the parent compound, orientin, has been studied more extensively and offers clues to the potential mechanisms of its derivatives. In a study on acetaminophen-induced acute liver failure in mice, orientin demonstrated a protective role by mitigating oxidative stress and mitochondrial dysfunction. researchgate.net This was achieved through the activation of the Nrf2-mediated antioxidant pathway and the inhibition of the JNK/cytochrome c/caspase-3 signaling pathway, which is involved in apoptosis. researchgate.net Another study showed that orientin alleviates liver inflammation in mice by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and by downregulating the fibrotic markers ZEB-2 and PTEN in hepatic stellate cells. mdpi.com These actions were linked to the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome, both central to the inflammatory response in the liver. mdpi.com

A significant finding directly involving this compound comes from a study that isolated this compound from fenugreek seeds. This research demonstrated that this compound strongly promotes the proliferation of 2BS cells that have been subjected to oxidative stress by hydrogen peroxide (H2O2). mdpi.comnih.gov This suggests a direct role for the compound in cellular repair and regeneration in the face of oxidative damage, a critical aspect of hepatoprotection.

The table below summarizes the findings from studies on fenugreek extracts and orientin, which suggest the potential hepatoprotective mechanisms of this compound.

Model Compound/Extract Key Mechanistic Findings Reference
CCl4-intoxicated ratsAqueous extract of Trigonella foenum-graecumDecreased lipid peroxidation (TBARS); Increased antioxidant enzyme activities (CAT, GPX).
Ethanol-induced liver injuryPolyphenolic extract of Trigonella foenum-graecum seedsRestoration of liver injury markers; Mitigation of alterations in alcohol metabolizing and detoxification enzymes. wisdomlib.org
Acetaminophen-induced acute liver failure in miceOrientinReduced oxidative stress (decreased MDA, MPO; increased SOD, GSH/GSSG ratio); Inhibited mitochondrial dysfunction and apoptosis via Nrf2 and JNK/cytochrome c/caspase-3 pathways. researchgate.net
CCl4-induced liver fibrosis in mice and LPS-induced inflammation in hepatic stellate cellsOrientinReduced inflammatory cytokines (TNF-α, IL-6, IL-8, IFN-γ); Downregulated fibrotic markers (ZEB-2, PTEN); Inhibited NF-κB pathway and NLRP3 inflammasome. mdpi.com
H2O2-induced oxidative stress in 2BS cellsThis compoundPromoted cell proliferation. mdpi.comnih.gov

Research on Other Organ/System Specific Effects

Direct research on the specific effects of this compound on other organs and systems is limited. However, the biological activities of its parent compound, orientin, and the general class of coumaroyl-flavonoid glycosides provide a basis for potential effects.

Nervous System: Orientin has demonstrated significant neuroprotective properties in various experimental models. It has been shown to protect against oxygen-glucose deprivation/reperfusion-induced cell injury in primary rat cortical neurons by inhibiting the JNK and ERK1/2 signaling pathways, thereby reducing oxidative stress and apoptosis. nih.govresearchgate.net Studies have also indicated that orientin can modulate multiple pathways implicated in Parkinson's disease, including the Nrf2-ARE, PI3K/Akt, JNK-ERK1/2, and TLR4/NF-kB pathways, to confer neuroprotective benefits. frontiersin.org

Cardiovascular System: Research on orientin has revealed cardioprotective effects. In a mouse model of myocardial infarction, orientin was found to reduce the infarct size and mitigate adverse cardiac remodeling. mdpi.com The mechanism for this protection involves the activation of the eNOS/NO signaling cascade, which helps to inhibit oxidative stress and reduce inflammation and cardiomyocyte apoptosis. mdpi.comnih.gov

The presence of a p-coumaroyl moiety, as seen in this compound, has been shown to enhance the antioxidant and cytoprotective activities of flavonoid glycosides. mdpi.com This suggests that the coumaroyl group may contribute to the potential biological activities of the compound in various organ systems.

The table below outlines the observed effects of the parent compound, orientin, on specific organ systems, suggesting potential areas of investigation for this compound.

Organ/System Compound Observed Effects Potential Mechanisms Reference
Nervous SystemOrientinNeuroprotection against ischemia/reperfusion injury.Inhibition of JNK and ERK1/2 signaling pathways; reduction of oxidative stress and apoptosis. nih.govresearchgate.net
Nervous SystemOrientinNeuroprotective benefits in a Parkinson's disease model.Modulation of Nrf2-ARE, PI3K/Akt, JNK-ERK1/2, and TLR4/NF-kB pathways. frontiersin.org
Cardiovascular SystemOrientinReduction of myocardial infarction size; Mitigation of cardiac remodeling.Activation of eNOS/NO signaling; Inhibition of oxidative stress, inflammation, and apoptosis. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Analogue Design

Impact of the p-trans-Coumaroyl Acylation on Biological Activity

The addition of a p-trans-coumaroyl group to the 2''-hydroxyl of the glucose moiety in orientin (B1677486) is a critical structural modification that significantly influences its biological profile. This acylation has been observed to enhance certain biological activities when compared to the non-acylated parent compound.

One of the key effects of p-coumaroylation is the enhancement of antioxidant and cytoprotective activities. A study comparing the flavonoid glycoside astragalin (B1665802) with its p-coumaroylated derivative, tiliroside, demonstrated that the presence of the p-coumaroyl moiety led to a greater radical scavenging activity and improved protection of cells against oxidative damage. This suggests that the p-trans-coumaroyl group in Orientin 2''-O-p-trans-coumarate likely contributes to its potent antioxidant properties by increasing the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals. chemsrc.com

Furthermore, this compound, along with the related compound vitexin-2''-O-p-trans-coumarate, has been shown to strongly promote the proliferation of 2BS cells. ebi.ac.ukwisdomlib.org This effect on cell growth highlights another dimension of the biological impact of the p-trans-coumaroyl group, suggesting its role in modulating cellular signaling pathways related to proliferation. The antioxidant activity of fenugreek, from which this compound has been isolated, is also attributed in part to its flavonoid constituents. labshake.com

The enhanced biological activities due to acylation can be attributed to several factors. The acyl group can increase the lipophilicity of the flavonoid glycoside, which may improve its interaction with cell membranes and intracellular targets. Additionally, the aromatic ring of the coumaroyl group itself possesses antioxidant potential and can participate in stacking interactions with biological macromolecules.

Role of the C-Glycosidic Linkage

The C-glycosidic bond between the glucose molecule and the luteolin (B72000) aglycone at the C-8 position is a defining feature of orientin and its derivatives, including this compound. This type of linkage confers significant metabolic stability to the molecule compared to the more common O-glycosidic bonds found in many other flavonoids.

The C-C bond is resistant to enzymatic hydrolysis by glycosidases in the gastrointestinal tract and by human intestinal bacteria. nih.gov This resistance to cleavage means that a greater proportion of the ingested compound can be absorbed in its intact form, potentially leading to higher bioavailability and a longer duration of action in the body. The presence of intact C-glycosyl flavonoids in human urine after oral consumption supports this notion. nih.gov

Comparison with Parent Orientin and Other C-Glycosylflavones

To fully appreciate the contribution of the p-trans-coumaroyl group, it is instructive to compare the biological activities of this compound with its parent compound, orientin. Orientin itself is a well-studied C-glycosylflavone with a broad spectrum of pharmacological effects. researchgate.netresearchgate.netresearchgate.net

Orientin exhibits potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. researchgate.netresearchgate.netmedchemexpress.com For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. medchemexpress.com In contrast, this compound has been specifically noted for its potent antioxidant activity and its ability to promote cell proliferation. chemsrc.comwisdomlib.orgresearchgate.net

While direct comparative studies are limited, the available data suggests that the addition of the p-trans-coumaroyl group may modulate the biological activity profile of orientin. For example, the enhanced proliferative effect on 2BS cells observed with the acylated form is a distinct activity that is not as prominently reported for orientin. ebi.ac.ukwisdomlib.org This suggests that while both compounds share a foundational set of activities due to the common luteolin-8-C-glucoside core, the acylation can introduce or enhance specific biological responses.

A comparison with other C-glycosylflavones, such as vitexin (B1683572) (an apigenin-8-C-glucoside), further highlights the importance of the aglycone structure. While both orientin and vitexin are C-glycosides, the differing hydroxylation pattern of the B-ring (luteolin vs. apigenin) leads to variations in their biological activities. The further acylation of these C-glycosides, as seen in this compound and vitexin-2''-O-p-trans-coumarate, adds another layer of complexity and potential for diverse pharmacological effects.

CompoundCore StructureKey Reported Biological Activities
OrientinLuteolin-8-C-glucosideAntioxidant, anti-inflammatory, neuroprotective, cardioprotective researchgate.netresearchgate.netmedchemexpress.com
This compoundLuteolin-8-C-(2''-O-p-trans-coumaroyl)glucosidePotent antioxidant, promotes cell proliferation chemsrc.comwisdomlib.orgresearchgate.net
VitexinApigenin-8-C-glucosideAnti-inflammatory, antioxidant, neuroprotective
Vitexin-2''-O-p-trans-coumarateApigenin-8-C-(2''-O-p-trans-coumaroyl)glucosidePromotes cell proliferation ebi.ac.ukwisdomlib.org

Design and Synthesis of Novel Analogues for Enhanced Activity or Selectivity

The insights gained from SAR studies provide a rational basis for the design and synthesis of novel analogues of this compound with potentially enhanced activity or greater selectivity for specific biological targets. While specific research on the synthesis of analogues of this particular compound is not extensively documented, general strategies for the modification of flavonoids can be considered.

One approach would be to synthesize a series of analogues with different acyl groups at the 2''-position of the glucose moiety. For example, replacing the p-trans-coumaroyl group with other phenolic acids, such as caffeoyl, feruloyl, or sinapoyl groups, could modulate the antioxidant and anti-inflammatory activities. The electronic and steric properties of these different acyl groups would influence their interaction with target enzymes and receptors.

Another strategy could involve modifications to the flavonoid core. For instance, altering the hydroxylation pattern of the A and B rings of the luteolin aglycone could impact the compound's antioxidant potential and its ability to chelate metal ions. The synthesis of such analogues would likely involve a multi-step process, starting with the appropriate polyhydroxyflavone and involving selective protection and deprotection of hydroxyl groups, followed by C-glycosylation and subsequent acylation.

The synthesis of flavonoid glycosides can be challenging due to the need for regioselective reactions. Chemical synthesis often requires a series of protection and deprotection steps to ensure that the glycosylation and acylation occur at the desired positions. Enzymatic synthesis, using enzymes such as lipases, offers an alternative approach that can provide high regioselectivity under milder reaction conditions.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. A molecular docking study of orientin with the anti-apoptotic protein Bcl-2 has been performed to investigate its potential anticancer mechanism. Such studies could be extended to this compound to understand how the p-trans-coumaroyl group influences its binding to various biological targets. The acyl group could form additional hydrogen bonds or hydrophobic interactions within the binding pocket, leading to enhanced affinity and activity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach where statistical models are used to correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for a set of acylated flavonoid glycosides, it would be possible to predict the activity of novel, unsynthesized analogues and to identify the key structural features that are most important for a particular biological effect.

Advanced Analytical Methodologies for Detection and Quantification

Quantitative HPLC and UPLC Method Development and Validation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the quantitative analysis of "Orientin 2''-O-p-trans-coumarate". These methods offer high resolution and sensitivity for separating the analyte from complex mixtures, such as those found in plant extracts.

Method development for the quantification of flavonoid glycosides, including coumarate derivatives, typically involves a reversed-phase approach. A common choice for the stationary phase is a C18 column, which effectively separates compounds based on their hydrophobicity. researchgate.netnih.govjapsonline.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous solution, frequently acidified with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape and resolution. researchgate.netnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, with the detection wavelength set at the absorption maximum of the analyte, which for similar flavonoids is often in the range of 258-348 nm. researchgate.netnih.gov

UPLC systems, which utilize smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption. nih.gov A validated UPLC-DAD method for related compounds, for instance, might use a C18 column with a gradient elution of acetonitrile and water. nih.gov

Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines and includes assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). japsonline.com

Table 1: Representative Chromatographic Conditions for HPLC/UPLC Analysis of Flavonoid Coumarates

ParameterHPLCUPLC
Column C18 (4.6 x 250 mm, 5 µm) nih.govjapsonline.comC18 (e.g., Ethylene Bridged Hybrid, <2 µm) nih.gov
Mobile Phase Acetonitrile: 0.5% Acetic Acid (gradient) nih.govAcetonitrile: Water (gradient) nih.gov
Flow Rate 1.0 mL/min nih.govjapsonline.com~0.3-0.5 mL/min
Detection DAD or UV (258-348 nm) researchgate.netnih.govDAD or UV (~280 nm) nih.gov
Injection Volume 10 µL japsonline.com~1-5 µL
Column Temp. 35 °C japsonline.com~30-40 °C

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling

For trace-level detection and comprehensive metabolite profiling, hyphenated mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like "this compound". In a typical LC-MS/MS workflow, the compound is first separated by LC and then ionized, commonly using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) approach provides exceptional specificity and allows for quantification at very low concentrations. One study tentatively identified "this compound" in a turmeric extract using UPLC-Q-TOF-MS, demonstrating the utility of high-resolution mass spectrometry for the identification of such compounds in complex matrices. researchgate.net

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. gavinpublishers.com For non-volatile compounds like "this compound", a derivatization step is typically required to increase their volatility before GC separation. While less direct than LC-MS for this class of compounds, GC-MS can provide complementary information in a broader metabolomics study. Both LC-MS and GC-MS are central to untargeted metabolomics, aiming to comprehensively profile all measurable metabolites in a biological sample. gavinpublishers.comjmb.or.kr

Table 2: Mass Spectrometry Parameters for the Analysis of "this compound"

ParameterLC-MS/MSGC-MS
Ionization Mode ESI (Positive or Negative) nih.govElectron Ionization (EI)
Mass Analyzer Triple Quadrupole (QqQ), Quadrupole-Time of Flight (Q-TOF) researchgate.netQuadrupole, Time of Flight (TOF)
Acquisition Mode Multiple Reaction Monitoring (MRM), Full ScanFull Scan, Selected Ion Monitoring (SIM)
Derivatization Not typically requiredRequired (e.g., silylation)

Electrochemical Methods for Real-time Detection and Interaction Studies

Electrochemical methods offer a promising avenue for the development of simple, rapid, and cost-effective sensors for the real-time detection of electroactive compounds. While specific studies on the electrochemical detection of "this compound" are not widely available, the principle can be inferred from research on related compounds like caffeic acid, a hydroxycinnamic acid. mdpi.com

The phenolic hydroxyl groups and the coumarate structure in "this compound" are expected to be electrochemically active, meaning they can be oxidized at a suitable electrode surface. This electrochemical oxidation will generate a measurable current that is proportional to the concentration of the compound. By modifying the electrode surface with specific materials, such as polymers or nanomaterials, the sensitivity and selectivity of the detection can be significantly enhanced. mdpi.com

A study on a modified carbon paste electrode for caffeic acid detection demonstrated the potential of such sensors, achieving a low limit of detection. mdpi.com These methods could be adapted for "this compound" to enable real-time monitoring of its concentration in various applications, including in-vitro interaction studies.

Bioanalytical Methodologies in Complex Biological Matrices (Animal Samples)

The quantification of "this compound" in complex biological matrices, such as plasma, urine, or tissue homogenates from animal studies, presents unique challenges due to the presence of interfering substances. Validated bioanalytical methods are essential for pharmacokinetic and toxicokinetic studies.

A common approach involves the use of HPLC with UV or MS/MS detection. A critical step in bioanalysis is sample preparation, which aims to extract the analyte of interest and remove matrix components that could interfere with the analysis. For plasma samples, protein precipitation is a frequently used technique. researchgate.net In this method, an organic solvent (e.g., methanol or acetonitrile) is added to the plasma to precipitate the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the HPLC system or further concentrated.

A study on the determination of orientin (B1677486), a parent flavonoid, in rabbit plasma utilized protein precipitation followed by HPLC-UV analysis. researchgate.net The method was validated for linearity, precision, accuracy, and recovery. researchgate.net Similar methodologies would be applicable to "this compound", with the LC-MS/MS technique being preferred for higher sensitivity and specificity, especially for detecting low concentrations of the compound and its metabolites.

Imaging Mass Spectrometry for Tissue Distribution Research

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. This technology is invaluable for understanding how a compound like "this compound" is distributed within different organs and tissues, providing insights into its mechanism of action and potential target sites.

Several IMS techniques exist, with Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) being two of the most common. In MALDI-IMS, a thin section of tissue is coated with a matrix that absorbs energy from a laser. The laser is then fired at specific points across the tissue, causing the analyte molecules to desorb and ionize. The mass spectrometer then detects these ions, generating a mass spectrum for each point. By compiling the spectra from all points, an image of the distribution of specific molecules based on their mass-to-charge ratio can be created. nih.govethz.ch

While specific studies on the tissue distribution of "this compound" using IMS are not yet prevalent, the technique has been successfully applied to map the distribution of various drugs, metabolites, and lipids in different tissues, including tumors. thno.orgbiorxiv.org This approach holds significant potential for elucidating the tissue-specific accumulation and localization of "this compound".

Metabolism and Pharmacokinetics in Research Models

In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes, Cell-free systems)

Direct in vitro metabolic studies on Orientin (B1677486) 2''-O-p-trans-coumarate are limited. However, research on its parent compound, orientin, provides significant insights into its potential metabolic pathways. When incubated with human and rat liver microsomes, orientin was found to undergo phase II metabolism, generating two monoglucuronide metabolites. nih.gov This suggests that glucuronidation is a key metabolic route.

Table 1: In Vitro Metabolic Stability and Metabolites of Related Flavonoids

CompoundIn Vitro SystemKey FindingsReference
Orientin Human & Rat Liver MicrosomesFormation of two monoglucuronide metabolites. nih.gov nih.gov
Orientin & Isoorientin Human Liver S9 FractionFormation of mono-glucuronidated and mono-sulfated metabolites.
Various Flavonoid Derivatives Human Liver MicrosomesHigh metabolic stability observed for some derivatives (>97%). researchgate.net researchgate.net

This table summarizes in vitro metabolism findings for compounds structurally related to Orientin 2''-O-p-trans-coumarate due to the lack of direct data for the specified compound.

In Vivo Pharmacokinetic Profiles in Animal Models (Absorption, Distribution, Elimination)

Specific in vivo pharmacokinetic data for this compound is not currently available. However, studies on its parent flavonoid, luteolin (B72000), and its glycoside, luteolin-7-O-glucoside, in rats offer valuable analogous information. After oral administration of luteolin, it is rapidly absorbed, with a maximum plasma concentration (Cmax) reached quickly. However, its oral bioavailability is relatively low, estimated to be around 4.1% to 26%, suggesting significant first-pass metabolism. nih.govresearchgate.net For luteolin-7-O-glucoside, the oral bioavailability was found to be approximately 10 ± 2%. nih.gov

Following intravenous administration of luteolin, it exhibits a biphasic elimination pattern, with a distribution phase and a slower elimination phase. The presence of double peaks in the plasma concentration-time profile suggests potential enterohepatic recirculation. researchgate.net

Table 2: Pharmacokinetic Parameters of Related Flavonoids in Rats

CompoundAdministration RouteCmax (µg/mL)Tmax (min)AUC (min·µg/mL)Oral Bioavailability (%)Reference
Luteolin Oral (100 mg/kg)--611 ± 8926 ± 6 nih.gov
Luteolin Intravenous (10 mg/kg)--261 ± 33- nih.gov
Luteolin-7-O-glucoside Oral (1 g/kg)--2109 ± 35010 ± 2 nih.gov
Luteolin-7-O-glucoside Intravenous (10 mg/kg)--229 ± 15- nih.gov
Luteolin Oral (50 mg/kg)5.55-4.1 researchgate.net

This table presents pharmacokinetic data for luteolin and its glycoside as a proxy for this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Role of Gut Microbiota in Biotransformation

The gut microbiota plays a pivotal role in the metabolism of flavonoids, including what is anticipated for this compound. A crucial first step is the hydrolysis of glycosidic bonds by bacterial enzymes. nih.gov For this compound, this would involve the cleavage of the glucose moiety from the flavonoid backbone.

Enzymatic Pathways of Metabolism (e.g., Glucuronidation, Sulfation, Hydrolysis)

The metabolism of this compound is expected to proceed through several enzymatic pathways.

Hydrolysis: The initial and critical step in the metabolism of this compound is hydrolysis. This is expected to occur in the gut, catalyzed by microbial enzymes. This process involves the cleavage of the ester bond to release p-trans-coumaric acid and the hydrolysis of the C-glycosidic bond to yield the aglycone, orientin.

Glucuronidation: As demonstrated in in vitro studies with orientin, glucuronidation is a major phase II metabolic pathway. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety to the hydroxyl groups of the flavonoid. Studies on various flavonoids have shown that glucuronidation rates are generally faster than sulfation rates. nih.gov The specific UGT isoforms UGT1A1, 1A8, 1A9, and 1A10 have been shown to have high activity towards orientin. nih.gov

Sulfation: Sulfation is another important phase II conjugation reaction for flavonoids. nih.gov In vitro studies with liver S9 fractions have confirmed the formation of sulfated metabolites of orientin. The sulfation of flavonoids is catalyzed by sulfotransferases (SULTs). The position of sulfation can vary, with the 7-OH and 4'-OH positions being common sites for many flavonoids. nih.gov

The interplay of these enzymatic pathways—hydrolysis by gut microbiota followed by glucuronidation and sulfation in the liver and other tissues—determines the ultimate metabolic profile and bioavailability of this compound.

Emerging Research Areas and Future Perspectives

Integration with Omics Technologies (Proteomics, Metabolomics, Transcriptomics)

Omics technologies offer a powerful, unbiased approach to understanding the global effects of a compound on a biological system. humanspecificresearch.orgnih.gov For Orientin (B1677486) 2''-O-p-trans-coumarate, these methods could elucidate the mechanisms behind its observed effect on cell proliferation under oxidative stress. Integrating genomics, transcriptomics, proteomics, and metabolomics could provide a holistic view of its molecular interactions. nutricion.orgmdpi.com

Proteomics: The large-scale study of proteins could identify specific proteins that directly bind to or are modulated by Orientin 2''-O-p-trans-coumarate. humanspecificresearch.org This is crucial for identifying its molecular targets and understanding how it influences signaling pathways related to cell proliferation and stress response.

Transcriptomics: Analyzing the complete set of RNA transcripts would reveal which genes are up- or down-regulated in response to the compound. humanspecificresearch.org This could highlight the genetic pathways it activates or inhibits to promote cell proliferation in the presence of oxidative damage.

Metabolomics: This approach would map the changes in small-molecule metabolites following treatment with the compound, offering insights into the metabolic reprogramming of cells. humanspecificresearch.orgmdpi.com This is particularly relevant for understanding its role in cellular energy and biosynthetic pathways that support proliferation.

Table 1: Potential Omics-Based Research Questions for this compound

Omics FieldResearch QuestionPotential Outcome
Proteomics Which proteins in human embryonic lung fibroblasts (2BS cells) show altered expression or post-translational modification after treatment?Identification of direct molecular targets and affected signaling cascades (e.g., MAPK, PI3K/Akt).
Transcriptomics What are the changes in gene expression profiles in cells treated with the compound under oxidative stress?Understanding of the genetic regulation involved in the pro-proliferative stress response.
Metabolomics How does the compound alter the metabolic fingerprint of cells, particularly regarding energy and antioxidant pathways?Insight into the metabolic shifts that support cell survival and growth under stress.

Nanotechnology Applications for Targeted Delivery Research

A significant hurdle for many natural compounds in clinical development is poor bioavailability and off-target effects. nih.gov Nanotechnology offers a revolutionary approach to overcome these challenges by enabling targeted drug delivery. ijbcp.com Encapsulating this compound within nanoparticles could enhance its stability, solubility, and delivery to specific tissues or cell types, thereby increasing efficacy and minimizing potential toxicity. nih.govmdpi.com

Various nanocarriers could be explored:

Liposomes and Polymeric Nanoparticles: These are well-established platforms that can encapsulate hydrophobic compounds like flavonoids, improving their circulation time and controlling their release. mdpi.com

Gold Nanoparticles: These offer unique properties for combined therapy and diagnostics (theranostics) and can be functionalized for active targeting. targetedonc.com

Hybrid Nanoparticles: Combining lipid and polymer components can merge the benefits of high drug-loading capacity and enhanced stability. mdpi.com

Active targeting strategies, which involve attaching specific ligands (like antibodies or aptamers) to the nanoparticle surface, could direct the compound specifically to diseased cells, for example, in tissues undergoing repair or regeneration where controlled proliferation is desired. nih.govtargetedonc.com

Co-crystallization and Protein-Ligand Structural Studies

To rationally design more potent and specific derivatives of this compound, it is essential to understand how it interacts with its protein targets at an atomic level. Co-crystallization is a key technique in structural biology where a protein is crystallized in a complex with its ligand. nih.govnih.gov

The process involves incubating the target protein with the compound and screening for crystallization conditions. units.it A successful co-crystal structure, determined via X-ray crystallography, would reveal the precise binding pocket, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding. nih.gov This structural information is invaluable for structure-based drug design, guiding the chemical synthesis of analogues with improved affinity and specificity.

Advanced Computational and In Silico Modeling for Drug Discovery

Computational methods, or in silico approaches, dramatically accelerate the drug discovery process by reducing costs and time. nih.govfrontiersin.org These techniques can be used to predict the biological activities and targets of compounds before extensive lab work is undertaken. humanspecificresearch.orgnih.gov

For this compound, computational modeling could be applied to:

Virtual Screening and Molecular Docking: Docking simulations can predict how the compound binds to a library of known protein structures, helping to generate hypotheses about its molecular targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can correlate the chemical structure of the compound and its analogues with their biological activity, helping to predict the potency of new designs. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the protein-ligand complex over time, providing deeper insights into the stability and nature of the interaction. frontiersin.org

These computational studies can efficiently guide experimental work, prioritizing the most promising targets and compound modifications for laboratory validation. nih.gov

Role in Disease Pathogenesis Research (Pre-clinical Models)

The finding that this compound promotes proliferation in cells challenged with oxidative stress (H₂O₂) is a critical lead. biocat.commolnova.com Oxidative stress is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammatory conditions. However, promoting proliferation can be beneficial or detrimental depending on the context.

Future pre-clinical research should investigate the compound's effect in animal models of diseases where controlled cell proliferation is therapeutic. This could include models of:

Wound Healing: Investigating whether topical application of the compound can accelerate skin wound repair.

Tissue Regeneration: Exploring its potential to support the regeneration of damaged tissues, such as in the liver or kidney, following injury.

Neuroprotection: Assessing if it can promote the survival and recovery of neurons in models of neurodegenerative disease, where oxidative stress is a major contributor to cell death.

Conversely, its pro-proliferative effects warrant caution and investigation in cancer models to ensure it does not promote tumor growth.

Addressing Current Research Gaps and Challenges

The primary challenge for this compound is the significant gap between its initial in vitro characterization and a full understanding of its therapeutic potential. Key research gaps that need to be addressed include:

Mechanism of Action: The precise molecular pathways through which it exerts its pro-proliferative effects are unknown.

Target Identification: The direct protein target(s) of the compound have not been identified.

Pharmacokinetics: Its absorption, distribution, metabolism, and excretion (ADME) properties are uncharacterized.

In Vivo Efficacy and Safety: Beyond cell culture, its effects in a whole organism have not been studied.

Bioavailability: As with many flavonoids, its natural bioavailability may be low, posing a challenge for systemic administration.

Addressing these gaps will require a concerted research effort using the modern technologies outlined in the preceding sections.

Interdisciplinary Research Collaborations

Overcoming the existing research challenges necessitates a highly collaborative and interdisciplinary approach. Progress will depend on synergy between various fields of expertise:

Natural Product Chemists to ensure a stable and pure supply of the compound, either through isolation or total synthesis, and to create novel analogues.

Cell and Molecular Biologists to conduct detailed in vitro studies to dissect its mechanism of action using omics and other cellular assays.

Structural Biologists to perform co-crystallization and other structural studies to reveal its binding mode with identified targets.

Computational Chemists and Bioinformaticians to build predictive models that guide experimental design and interpret large-scale omics data.

Pharmacologists and Toxicologists to design and execute pre-clinical animal studies to evaluate efficacy, pharmacokinetics, and safety.

Material Scientists and Nanotechnologists to develop advanced drug delivery systems to improve the compound's therapeutic index.

Such collaborations are essential to efficiently translate the initial discovery of this compound into tangible scientific knowledge and potential therapeutic applications.

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